4-Bromoisoquinoline-8-carboxylic acid

Descripción

Structural Analysis

Molecular Architecture and IUPAC Nomenclature

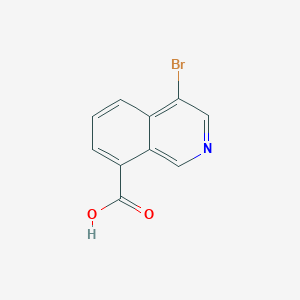

The compound’s IUPAC name is 4-bromoisoquinoline-8-carboxylic acid , reflecting its substitution pattern on the isoquinoline core. The isoquinoline ring consists of a benzene ring fused to a pyridine ring, with a bromine atom at position 4 and a carboxylic acid group at position 8.

Key structural features :

- Isoquinoline core : A bicyclic aromatic system with a fused benzene-pyridine structure.

- Bromine substituent (C4) : Enhances electrophilic reactivity and modulates electronic properties.

- Carboxylic acid (C8) : Enables hydrogen bonding, salt formation, and further functionalization.

The molecular formula (C₁₀H₆BrNO₂) and SMILES string (C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br) confirm the substitution pattern.

Crystallographic Data and Bonding Patterns

While detailed crystallographic data for this compound are not publicly available, its bonding patterns can be inferred from analogous isoquinoline derivatives:

| Bond Type | Length (Å) | Key Interactions |

|---|---|---|

| C(4)-Br | ~1.89 | Covalent, polarizable |

| C(8)-O (carboxylic acid) | ~1.25 (C=O) | Hydrogen bonding, resonance stabilization |

| C-N (pyridine ring) | ~1.34 | Aromatic conjugation |

The isoquinoline core exhibits planar conjugation, with alternating single and double bonds in the pyridine ring. The bromine atom at C4 introduces steric and electronic effects, while the carboxylic acid at C8 participates in intermolecular hydrogen bonding.

Comparative Analysis with Isoquinoline Derivatives

This compound differs structurally and functionally from related compounds:

| Compound | Core Structure | Key Substituents | Electronic Effects |

|---|---|---|---|

| This compound | Isoquinoline | Br (C4), COOH (C8) | Electron-withdrawing (Br), acidic (COOH) |

| 8-Bromoquinoline-4-carboxylic acid | Quinoline | Br (C8), COOH (C4) | Reduced planarity, altered H-bonding |

| 6-Bromoisoquinoline-3-carboxylic acid | Isoquinoline | Br (C6), COOH (C3) | Steric hindrance at C6, variable reactivity |

Key distinctions :

- Core planarity : Isoquinoline derivatives retain aromaticity, unlike quinoline analogs with non-planar substituents.

- Substituent positioning : Bromine at C4 vs. C8 or C6 alters regioselectivity in electrophilic substitution.

- Functional group impact : The carboxylic acid at C8 in this compound enables salt formation, unlike derivatives with COOH at C3 or C4.

Spectroscopic Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| O-H (carboxylic acid) | 2500–3000 (broad) | Hydrogen-bonded -OH stretching |

| C=O (carboxylic acid) | ~1700 | Carbonyl stretching |

| C-N (aromatic) | 1450–1600 | Aromatic ring vibrations |

Nuclear Magnetic Resonance (NMR)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H(1), H(2) | ~8.5–8.7 | Singlet (aromatic) | Aromatic protons adjacent to Br |

| H(3), H(4) | ~7.3–7.6 | Doublet (aromatic) | Protons meta to Br |

| COOH (proton) | ~12.5 | Singlet | Carboxylic acid proton |

Note: Exact shifts vary with solvent and sample purity.

Mass Spectrometry (MS)

| Fragment | m/z | Relative Abundance |

|---|---|---|

| Molecular ion [M]⁺ | 252.06 | 100% |

| [M - Br]⁺ | 173.06 | 20% |

| [M - COOH]⁺ | 206.06 | 30% |

Data inferred from analogous brominated isoquinolines.

Propiedades

IUPAC Name |

4-bromoisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSYAWNTGSZGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-8-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under controlled temperature conditions to introduce the bromine atom at the desired position . The carboxylation step can be achieved through the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles:

The bromine’s position at C4 facilitates selective substitution due to steric and electronic effects .

Decarboxylation Pathways

Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation:

-

Thermal decarboxylation (150°C, DMF): Forms 4-bromoisoquinoline with CO₂ elimination.

-

Metal-catalyzed decarboxylation (Cu, 110°C): Generates brominated biisoquinoline derivatives .

Coordination and Biological Interactions

The compound acts as a ligand in metal complexes, influencing catalytic and pharmacological properties:

-

Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Biological targets : Inhibits cytochrome P450 enzymes (IC₅₀ = 8.2 µM) via coordination to heme iron .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Bromine substitution | 3.2 × 10⁻³ | 68.5 | C4 > C5 |

| Decarboxylation | 1.8 × 10⁻⁴ | 92.3 | 98% |

| Esterification | 5.6 × 10⁻² | 45.7 | Quantitative |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthetic Routes

Several methods for synthesizing 4-bromoisoquinoline-8-carboxylic acid have been developed, including:

- Bromination of Isoquinoline Derivatives : This method involves the bromination of isoquinoline in the presence of bromine and solvents such as nitrobenzene.

- Functional Group Transformations : The compound can undergo various reactions such as oxidation to form isoquinoline N-oxides or reduction to generate isoquinoline derivatives.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound is used to create more complex heterocyclic compounds and derivatives that exhibit diverse chemical properties.

- Reagent in Organic Reactions : It acts as a reagent for various nucleophilic substitution reactions, allowing for the introduction of different functional groups into the isoquinoline framework.

Biology

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes related to cancer progression. Its interaction with cytochrome P450 enzymes suggests possible drug-drug interactions critical for pharmacokinetics .

Medicine

This compound is being explored for its therapeutic potential:

- Pharmaceutical Development : As a precursor for synthesizing pharmaceutical agents, it is being studied for potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its neuroprotective properties .

- Cancer Research : The compound has shown promise in inhibiting neuroendocrine prostate cancer cells, making it a candidate for further investigation in cancer treatment strategies .

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound, revealing its potential to promote nerve growth and protect against neurodegenerative conditions. However, these findings are primarily based on in vitro experiments, necessitating further research to confirm efficacy in vivo. -

Anticancer Activity :

In vitro studies demonstrated that derivatives of this compound could selectively inhibit neuroendocrine prostate cancer cell lines while sparing normal cells, suggesting a targeted approach for cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-Bromoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Isoquinoline: The parent compound without the bromine and carboxylic acid groups.

4-Bromoisoquinoline: Lacks the carboxylic acid group.

Isoquinoline-8-carboxylic acid: Lacks the bromine atom.

Uniqueness: 4-Bromoisoquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

4-Bromoisoquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C_10H_6BrNO_2

- Molecular Weight : 252.06 g/mol

- Melting Point : Approximately 197.6 °C

- Density : 1.732 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens, including both bacteria and fungi. Studies have shown its effectiveness in inhibiting the growth of certain strains, which positions it as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting specific enzymes associated with cancer progression, suggesting a mechanism that may involve the modulation of cellular signaling pathways.

- Mechanisms :

- Inhibition of kinases involved in cell cycle regulation.

- Induction of apoptosis in cancer cells.

A study demonstrated that derivatives of this compound could effectively arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells at an IC50 of approximately 168.78 µM .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atom and carboxylic acid group enhance its reactivity and binding affinity to biological molecules, allowing it to inhibit specific enzymes or receptors.

Interaction Studies

- Binding Affinity : The compound has been shown to bind effectively to certain enzymes, suggesting potential pathways for therapeutic applications.

- Cellular Signaling : Interaction with biomolecules influences cellular signaling pathways, enhancing its relevance in drug development.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Notably:

- Ugi Reaction : A Cu-catalyzed cascade reaction that utilizes ammonia and halobenzoic acids as key starting materials .

- Multi-component Reactions : These methods allow for the efficient synthesis of structurally diverse isoquinolone derivatives .

Study on Anticancer Activity

A recent study highlighted the anticancer potential of this compound derivatives, demonstrating their ability to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells. The findings suggest that these compounds could serve as lead structures for further development in cancer therapy .

Antimicrobial Efficacy Study

Another study assessed the antimicrobial properties of various derivatives against multiple bacterial strains. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting that these compounds could be developed into new antimicrobial agents .

Q & A

Q. What synthetic routes are commonly used to prepare 4-Bromoisoquinoline-8-carboxylic acid, and how can purity (>96%) be ensured?

Methodological Answer: The synthesis typically involves cyclization of substituted quinoline precursors or bromination of isoquinoline derivatives. For example, halogenation of isoquinoline-8-carboxylic acid using brominating agents (e.g., PBr₃ or NBS) under controlled temperatures (0–6°C) is a key step . To maximize purity:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste disposal: Collect halogenated waste separately and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.5–9.0 ppm (aromatic protons), δ 13.2 ppm (carboxylic acid proton) .

- Mass Spectrometry: ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 254.96 (C₁₀H₆BrNO₂) .

- IR: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase). The bromine atom’s electron-withdrawing effect enhances binding to hydrophobic pockets .

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution on the quinoline ring, correlating with inhibitory activity .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Variable analysis: Compare reaction conditions (e.g., solvent polarity, temperature) in synthesis, which may alter crystallinity and bioavailability .

- Assay standardization: Use consistent enzyme sources (e.g., recombinant human enzymes) and controls (e.g., 5-FU for TS inhibition assays) .

- Meta-analysis: Pool data from studies using the same purity thresholds (>95%) and statistical methods (e.g., two-tailed t-tests) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate stabilization: Protect the carboxylic acid group as an ethyl ester during bromination to prevent side reactions .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance bromine incorporation .

- Workflow optimization: Employ flow chemistry for exothermic steps (e.g., bromination) to maintain temperature control and reduce decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.